Home > Products > Screening Compounds P141169 > Buserelin acetate
Buserelin acetate - 68630-75-1

Buserelin acetate

Catalog Number: EVT-262141
CAS Number: 68630-75-1
Molecular Formula: C62H90N16O15
Molecular Weight: 1299.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buserelin acetate is an organic molecular entity.
Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment.
Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)
A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications.
See also: Buserelin (has active moiety).

Buserelin

[5-D-Tyrosine]buserelin Acetate

Compound Description: This compound is a diastereomer of buserelin acetate, where the L-tyrosine at position 5 is replaced with D-tyrosine. This substitution is used in analytical chemistry to assess the authenticity of buserelin acetate pharmaceutical substances using NMR spectroscopy.

Relevance: The differing spectral characteristics of [5-D-tyrosine]buserelin acetate compared to buserelin acetate, especially in deuterated water, make it a valuable tool for confirming the identity and purity of buserelin acetate in pharmaceutical preparations.

Dinoprost

Compound Description: Dinoprost is a naturally occurring prostaglandin F2α (PGF2α) used to treat cystic ovarian disease (COD) in dairy cows.

Relevance: Dinoprost acts as a therapeutic alternative to buserelin acetate in specific presentations of COD. While both ultimately aim to restore normal ovarian function, their mechanisms differ. Dinoprost primarily acts by regressing the corpus luteum, whereas buserelin acetate initially stimulates and then downregulates the hypothalamic-pituitary-gonadal axis.

Nafarelin Acetate

Compound Description: Nafarelin acetate, like buserelin acetate, is a GnRH agonist. It is used in in-vitro fertilization (IVF) treatment for similar purposes.

Relevance: Nafarelin acetate serves as a direct comparator to buserelin acetate in IVF treatment protocols. While both drugs demonstrated comparable efficacy in inducing ovulation and achieving pregnancy, studies suggest that nafarelin acetate might require lower doses of human menopausal gonadotropin for stimulation, potentially impacting treatment costs.

Human Chorionic Gonadotropin (hCG)

Compound Description: hCG is a hormone naturally produced during pregnancy. In clinical settings, it's used to induce ovulation, often in conjunction with IVF treatments. [, ]

Relevance: hCG often acts synergistically with buserelin acetate in IVF protocols. Buserelin acetate downregulates the natural hormonal axis, while hCG, administered later in the cycle, mimics the LH surge to trigger final oocyte maturation and ovulation. [, ]

Dimethyl-β-cyclodextrin (DM-β-CyD)

Compound Description: DM-β-CyD is a cyclic oligosaccharide with a hydrophobic cavity used for forming inclusion complexes with drugs, enhancing their stability and solubility. [, ]

Relevance: DM-β-CyD forms an inclusion complex with buserelin acetate. This interaction protects buserelin acetate from enzymatic degradation, improving its stability in pharmaceutical preparations. [, ]

Maltosyl-β-cyclodextrin (G2-β-CyD)

Compound Description: G2-β-CyD is another cyclodextrin derivative, similar in structure and function to DM-β-CyD, also capable of forming inclusion complexes to enhance drug stability.

Relevance: Like DM-β-CyD, G2-β-CyD can interact with and protect buserelin acetate from enzymatic degradation by alpha-chymotrypsin. This protection occurs through two mechanisms: by forming a non-productive complex with buserelin acetate and by directly inhibiting the protease activity.

Heptakis (2,6-di-O-ethyl)-β-cyclodextrin (DE-β-CyD)

Compound Description: DE-β-CyD is a chemically modified β-cyclodextrin designed to improve drug solubility and provide sustained release.

Relevance: When DE-β-CyD forms a complex with buserelin acetate, it significantly slows down the release of buserelin acetate, offering the potential for developing long-acting injectable formulations for chronic endocrine disorders.

Carp Pituitary Extract (CPE)

Compound Description: CPE contains gonadotropins extracted from the pituitary gland of carp fish. Traditionally, it has been used in aquaculture to induce reproduction in fish.

Relevance: CPE serves as a comparator to buserelin acetate in inducing reproduction, particularly in fish species. While CPE offers a more “natural” approach, buserelin acetate often provides more consistent and predictable results.

Compound Description: PMSG is a hormone extracted from the serum of pregnant mares, used to induce estrus and ovulation in various animal species.

Relevance: PMSG is often incorporated into estrus synchronization protocols in conjunction with buserelin acetate, particularly in buffalo. The combined approach aims to optimize follicle development and ovulation, ultimately leading to improved conception rates.

Overview

Buserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive conditions such as prostate cancer and endometriosis. It functions by modulating the release of sex hormones, thereby inhibiting the production of testosterone and estrogen. Buserelin acetate is classified as a GnRH agonist, which means it initially stimulates the pituitary gland to release luteinizing hormone and follicle-stimulating hormone, but with continuous administration leads to downregulation of these hormones.

Source and Classification

Buserelin acetate is derived from a naturally occurring peptide, gonadotropin-releasing hormone. Its classification falls under the category of hormonal agents, specifically as a gonadotropin-releasing hormone agonist. This compound is utilized in various therapeutic applications, including hormone replacement therapy and in fertility treatments, as well as for managing specific cancers.

Synthesis Analysis

Methods

The synthesis of buserelin acetate involves several key steps:

  1. Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, where amino acids are sequentially added to form the peptide chain.
  2. Acetylation: Following peptide synthesis, the terminal amine group is acetylated to form buserelin acetate.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of by-products and unreacted materials.

Technical Details

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino acids during the coupling process. The final product's purity is often assessed via mass spectrometry and analytical HPLC.

Molecular Structure Analysis

Structure

Buserelin acetate has a molecular formula of C59_{59}H84_{84}N18_{18}O14_{14}S and a molecular weight of approximately 1185.47 g/mol. The structure consists of a linear peptide chain with specific modifications that enhance its stability and bioactivity.

Data

  • IUPAC Name: (2S)-N-[(1S)-1-[(2S)-2-amino-3-(4-aminophenyl)propanoyl]pyrrolidine-2-carbonyl]-N-{(1S)-1-[(2S)-2-amino-3-(4-aminophenyl)propanoyl]pyrrolidine-2-carbonyl}-L-leucine
  • CAS Number: 57773-63-4
Chemical Reactions Analysis

Reactions

Buserelin acetate undergoes various chemical reactions primarily related to its interactions with receptors in the endocrine system:

  1. Binding Reactions: It binds to gonadotropin-releasing hormone receptors in the pituitary gland, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone.
  2. Degradation Pathways: The compound can be metabolized by peptidases, leading to shorter peptide fragments that may exhibit reduced biological activity.

Technical Details

The interaction with receptors involves conformational changes that facilitate signal transduction pathways critical for hormonal regulation.

Mechanism of Action

Buserelin acetate operates through a biphasic mechanism:

  1. Initial Stimulation: Upon administration, it stimulates the anterior pituitary gland to release luteinizing hormone and follicle-stimulating hormone.
  2. Downregulation: Continuous exposure leads to receptor desensitization and downregulation, resulting in decreased secretion of sex hormones such as testosterone and estrogen. This mechanism is particularly useful in treating hormone-sensitive cancers.

Data supporting this mechanism includes clinical studies demonstrating reduced serum testosterone levels in patients treated with buserelin acetate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Buserelin acetate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents such as methanol and acetonitrile.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Chemical Properties

  • pH Range: The optimal pH for stability is between 4.0 and 7.0.
  • Melting Point: Buserelin acetate has a melting point that typically ranges from 200°C to 210°C.

Relevant analyses often include stability studies under various environmental conditions to determine shelf life and efficacy.

Applications

Buserelin acetate has several important scientific uses:

  1. Oncology: It is frequently used in treating prostate cancer by reducing testosterone levels.
  2. Gynecology: Employed in managing endometriosis by decreasing estrogen production.
  3. Fertility Treatments: Used in assisted reproductive technologies to control ovarian stimulation protocols.
  4. Research Applications: Buserelin acetate serves as a tool for studying hormonal regulation mechanisms in various biological systems.
Synthetic Methodologies of Buserelin Acetate

Solid-Phase Peptide Synthesis (SPPS) Optimization

SPPS is the dominant method for buserelin acetate production, leveraging Fmoc chemistry for its orthogonality and avoidance of highly corrosive reagents like hydrogen fluoride (HF).

Fmoc-Based Sequential Coupling Strategies

Fmoc-SPPS proceeds C-to-N-terminus using base-labile Fmoc (9-fluorenylmethoxycarbonyl) Nα-protection. The sequence Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt is assembled on resin. Critical optimizations include:

  • Activation Systems: HATU/DIPEA or DIC/Oxyma in DMF achieve >99.5% coupling efficiency per cycle, minimizing epimerization. Acid fluorides are preferred for sterically hindered residues (e.g., His, Trp) [3] [6].
  • Pseudoproline Dipeptides: Incorporation of Ser-Tyr or Thr-Ser as oxazolidine derivatives disrupts β-sheet aggregation during elongation, preventing incomplete couplings or deprotections in long sequences [2].
  • Microwave Assistance: Controlled microwave irradiation (50°C) reduces coupling/deprotection times (3-7 minutes vs. 30-60 minutes conventionally) while suppressing aspartimide formation at Asp/Gly motifs [6].

Table 1: Standard Fmoc-SPPS Cycle for Buserelin Acetate

StepReagents/SolventsDurationPurpose
Deprotection20% Piperidine/DMF (+ 0.1M HOBt optional)2 x 5 minFmoc group removal
WashingDMF (x5-6)-Remove deprotection reagents/products
Coupling4 eq Fmoc-AA, 4 eq HATU, 8 eq DIPEA/DMF10-30 minAmino acid addition
WashingDMF (x3), DCM (x2) optional-Remove excess reagents/by-products

Resin Selection Criteria for Ethylamide Terminal Modification

The C-terminal Pro-NHEt requires specialized resin selection:

  • Sieber Amide Resin: Enables direct synthesis of C-terminal primary amides. Conversion to N-ethylamide necessitates postsynthetic on-resin modification.
  • Rink Amide Resin: Produces C-terminal primary amide (Pro-NH₂). Requires subsequent solution-phase reaction with acetaldehyde/reductive amination to install the ethylamide group, adding steps and potential impurities [3] [7].
  • Optimized Approach: Sieber resin loaded with Fmoc-Pro-OH. After full chain assembly, the peptide-resin is treated with acetaldehyde (5 eq) and sodium cyanoborohydride (5 eq) in DMF/acetic acid buffer (pH 5-6) for 12-24h. This achieves >95% conversion to Pro-NHEt while keeping the peptide anchored [3].

Side-Chain Protection-Deprotection Dynamics

Orthogonal side-chain protection is critical to prevent side reactions during synthesis and ensure clean final deprotection:

Table 2: Side-Chain Protecting Groups for Fmoc-SPPS of Buserelin Acetate

Amino AcidProtecting GroupCleavage ReagentVulnerability Notes
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)95% TFA / 2.5% scavengersStable to piperidine; major guanidino protection
Asn, Gln, Cys, HisTrt (Trityl)1-5% TFA/DCM or 95% TFA cocktailMinimizes dehydration (Asn/Gln) and racemization (His)
Asp, GluOtBu (tert-butyl ester)95% TFA cocktailProne to aspartimide formation (Asp-Gly, Asp-Asn); mitigated by 0.1M HOBt in piperidine [1] [2] [6]
Ser, Thr, TyrtBu (tert-butyl ether)95% TFA cocktailStable to piperidine
D-Ser⁶tBu (tert-butyl ether)95% TFA cocktailKey modification requiring protection
LysBoc (tert-butyloxycarbonyl)95% TFA cocktail

Key Dynamics:

  • Aspartimide Prevention: Asp⁵ in the sequence -Tyr⁴-Asp⁵-D-Ser(tBu)⁶- is highly prone. Strategies include:
  • Using DIC/Oxyma instead of carbodiimide/HOBt for coupling Asp⁵.
  • Incorporating 0.1M HOBt into the piperidine deprotection cocktail [2] [6].
  • Minimizing piperidine exposure time post-Asp⁵ coupling.
  • Final Cleavage/Global Deprotection: Standard cocktail: TFA/Water/TIS/EDT (94:2.5:2.5:1, v/v) for 2-4 hours. Removes all acid-labile groups (Pbf, Trt, tBu, Boc) and cleaves peptide from Wang or Sieber-type resin. EDT (Ethanedithiol) and TIS (Triisopropylsilane) act as carbocation scavengers, preventing alkylation side products [1] [5].

Fragment Condensation Approaches

While SPPS dominates, fragment condensation remains relevant for large-scale production, particularly to overcome challenges in synthesizing long sequences by SPPS alone.

Racemization Challenges in Segment Coupling

Coupling peptide segments in solution risks racemization at the activated C-terminal residue of the carboxyl component. Buserelin's D-Ser(tBu)⁶ is particularly sensitive:

  • Activation Methods: Phosphonium (PyBOP, PyAOP) or aminium (HATU, HCTU) salts with HOAt or 6-Cl-HOBt and DIPEA in DMF/NMP mixtures minimize racemization (<2%) compared to carbodiimides (>10%) [3] [7].
  • Low Temperature: Conducting couplings at -15°C to 0°C significantly suppresses base-catalyzed oxazolone formation and enolization.
  • Segment Design: Protecting the N-terminus of the carboxyl segment (e.g., with Boc) and the C-terminus of the amino segment (e.g., as ester) avoids undesired oligomerization and directs coupling regioselectivity.

Comparative Yield Analysis: 4+5 vs. 3+6 Segment Strategies

Patents detail two primary fragment strategies, differing in the junction point:

  • 4+5 Strategy: [Pyr¹-His²-Trp³-Ser⁴-Tyr⁵] + [D-Ser(tBu)⁶-Leu⁷-Arg⁸-Pro⁹-NHEt].
  • Advantages: Synthetically accessible segments. The C-terminal fragment 6-9 is relatively easy to synthesize by SPPS.
  • Disadvantages: Coupling at Tyr⁵-D-Ser(tBu)⁶ involves sterically hindered D-amino acid C-terminus and Tyr phenolic OH potential interference. Requires careful protecting group choice for Tyr⁵ (O-2,6-Cl₂Bzl or O-allyl often used instead of OtBu for fragment coupling). Typical yields: 65-75% for the condensation step [7].
  • 3+6 Strategy: [Pyr¹-His²-Trp³] + [Ser⁴-Tyr⁵-D-Ser(tBu)⁶-Leu⁷-Arg⁸-Pro⁹-NHEt].
  • Advantages: Coupling junction (Trp³-Ser⁴) is less sterically hindered than Tyr-D-Ser. Ser⁴ Nα is less prone to racemization than D-Ser⁶ Cα during activation.
  • Disadvantages: The C-terminal fragment 4-9 is longer and more challenging to synthesize homogeneously by SPPS. Requires robust protection for Trp³ indole (Boc preferred).
  • Yield Outcome: The 3+6 strategy generally achieves higher condensation yields (78-85%) and lower epimer levels (<1.5%) compared to the 4+5 approach, justifying its preference despite the longer fragment synthesis [7].

Novel Industrial-Scale Production Techniques

Manufacturing buserelin acetate at metric ton scales demands innovations for efficiency, cost reduction, and environmental sustainability.

Continuous Flow Synthesis Adaptations

Traditional batch SPPS faces limitations in mixing efficiency, reagent consumption, and scalability. Continuous flow SPPS addresses these:

  • Packed-Bed Reactors: Peptide-resin is packed into columns. Reagents and solvents are pumped through sequentially.
  • Enhanced Mass Transfer: Superior diffusion kinetics within the packed bed ensure more uniform and rapid coupling/deprotection reactions compared to batch stirring, reducing cycle times by 30-50% [5] [9].
  • Real-Time Monitoring: In-line UV/VIS spectroscopy tracks Fmoc deprotection (release of dibenzofulvene-piperidine adduct at 301 nm) and coupling completion (depletion of activated species/HOBt release), enabling automated feedback control.
  • Material Requirements: Requires mechanically robust, highly uniform PEG-polystyrene hybrid resins (e.g., ChemMatrix®, Tentagel®) exhibiting consistent swelling across solvents (DMF, DCM, NMP) to maintain column integrity and flow characteristics [5] [9].

Solvent Recycling in Large-Scale Manufacturing

Solvents (DMF, NMP, DCM, MTBE) constitute >85% of mass input in SPPS. Efficient recycling is critical:

  • Distillation Train Integration: Post-reaction washes are collected and fed into multi-stage fractional distillation units. High-purity DMF (>99.9%) and NMP (>99.8%) are recovered for reuse in coupling/deprotection steps.
  • MTBE Recovery: Used extensively for peptide precipitation/crude product washing post-cleavage. Low boiling point (55°C) enables efficient recovery via distillation. Industrial processes report recovery rates exceeding 90%, drastically reducing virgin solvent purchase and waste disposal costs [7].
  • TFA Scavenging/Neutralization: Spent TFA cleavage cocktails are quenched into ice-cold water. Precipitated peptide is filtered. The acidic aqueous filtrate undergoes neutralization (e.g., with NaOH) and specialized treatment (e.g., resin adsorption, advanced oxidation) to remove scavengers (TIS, EDT, phenol) and organic residues before wastewater discharge or further solvent recovery attempts.

Table 3: Solvent Consumption & Recycling Metrics in Large-Scale Buserelin Production

SolventPrimary UseTypical Consumption (L/kg API)Recycling RateKey Recycling Technology
DMFCoupling/Deprotection/Washing3000-500080-85%Multi-Stage Fractional Distillation
NMPAlternative to DMF3000-500080-85%Multi-Stage Fractional Distillation
DCMSwelling/Washing1000-200070-75%Distillation
MTBEPrecipitation/Crude Product Washing2000-4000>90%Distillation
TFACleavage/Global Deprotection500-1000<5%*Neutralization/Waste Treatment

* TFA is largely consumed or neutralized; recovery of free TFA is economically unviable. Minimization strategies focus on optimizing cleavage cocktail volume and concentration. [3] [7]

Properties

CAS Number

68630-75-1

Product Name

Buserelin acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C62H90N16O15

Molecular Weight

1299.5 g/mol

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

buserelin acetate; busereline; US brand name: Etilamide Foreign brand names: Bigonist; Profact; Profact Depot; Receptal; Suprecur; Suprefact; Suprefact Depot; Suprefact Flakon; Abbreviation: BSRL Code names: HOE 766; ICI 123215; S746766; Chemical structure names: ; 6O(11dimethylethyl)Dserine9(NethylLprolinamide)10deglycinamide luteinizing hormonereleasing factor (pig); Dser (bu(t))(6) pro(9) NEt LHRH Acetate.

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.